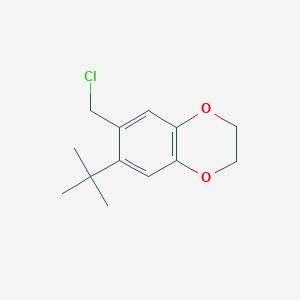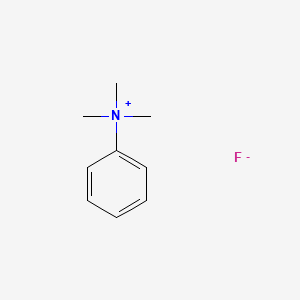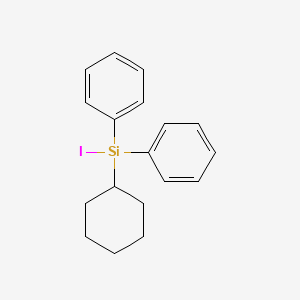
Cyclohexyl(iodo)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(iodo)diphenylsilane is an organosilicon compound that features a cyclohexyl group, an iodo group, and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(iodo)diphenylsilane can be synthesized through various methods, including the reaction of cyclohexyllithium with diphenyliodosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(iodo)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The iodo group can be oxidized to form cyclohexyl(diphenyl)silanol.
Reduction: The compound can be reduced to form cyclohexyl(diphenyl)silane.
Substitution: The iodo group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexyl(diphenyl)silanol.
Reduction: Cyclohexyl(diphenyl)silane.
Substitution: Various substituted cyclohexyl(diphenyl)silanes depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(iodo)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl(iodo)diphenylsilane involves the reactivity of the iodo group and the silicon atom. The iodo group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with carbon and other elements. These properties make the compound useful in various synthetic transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylchlorodiphenylsilane: Similar structure but with a chloro group instead of an iodo group.
Cyclohexyldiphenylsilane: Lacks the halogen group, making it less reactive in certain reactions.
Cyclohexylmethyldiphenylsilane: Contains a methyl group instead of a halogen, affecting its reactivity and applications.
Uniqueness
Cyclohexyl(iodo)diphenylsilane is unique due to the presence of the iodo group, which imparts distinct reactivity compared to other halogenated or non-halogenated analogs. The iodo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Properties
CAS No. |
90292-72-1 |
|---|---|
Molecular Formula |
C18H21ISi |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
cyclohexyl-iodo-diphenylsilane |
InChI |
InChI=1S/C18H21ISi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI Key |
PYBAZYNFNHKUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
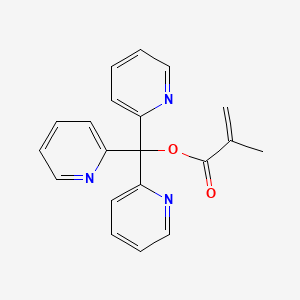
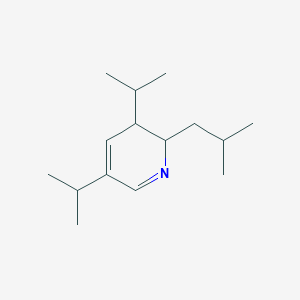

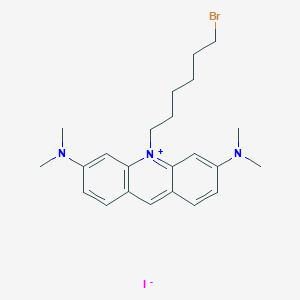

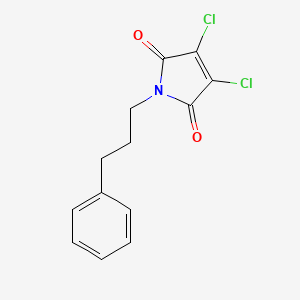
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
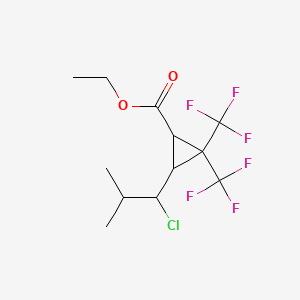
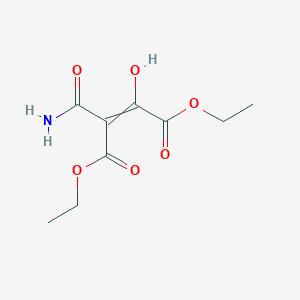
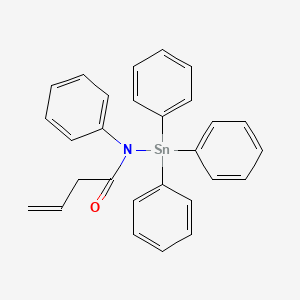
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
